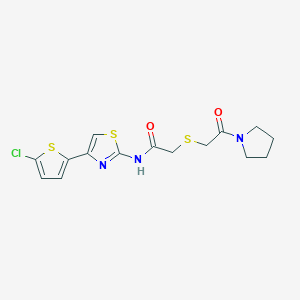

![molecular formula C20H15F2N5O2 B3012409 N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941973-04-2](/img/structure/B3012409.png)

N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems with fluorine substitutions. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of fluorinated compounds is often pursued for their potential biological activities, as seen in the synthesis of fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity . The methodologies described in these papers, such as condensation reactions and the use of chloroacetic acid in an acetic acid-acetic anhydride mixture, could potentially be adapted for the synthesis of the target compound. The synthesis of complex pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) also involves multi-step synthetic routes that could be relevant .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and density functional theory (DFT) calculations . These studies provide a framework for understanding the molecular geometry, electronic structure, and vibrational frequencies of the target compound. The use of X-ray diffraction (XRD) data, NMR spectroscopy, and DFT calculations would be essential for the structural elucidation of the compound .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar molecules. For instance, the benzo[b]pyran derivatives undergo a range of reactions with different reagents to yield various heterocyclic compounds . The target compound, with its pyrazolo[3,4-d]pyridazine core, may also participate in similar reactions, potentially leading to the formation of new derivatives with interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of structurally related compounds. For example, the presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of pharmaceuticals . The compound's potential role in nonlinear optics can be assessed by calculating its first hyperpolarizability, as demonstrated for a related acetamide . Additionally, the molecular electrostatic potential and HOMO-LUMO analysis can provide insights into the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- Compounds related to N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide have been synthesized and characterized using techniques like IR, NMR, and Mass Spectrometry. For example, Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory activity, confirming their chemical structures through various spectroscopic methods (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

- Chkirate et al. (2019) investigated the effect of hydrogen bonding on the self-assembly process and antioxidant activity in coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate et al., 2019).

Stable Isotope-Labeled Synthesis

- Lin and Weaner (2012) described the synthesis of stable isotope-labeled antibacterial agent RWJ-416457, which is structurally related to the queried compound, demonstrating a method to create multiple isotope-labeled derivatives for research purposes (Lin & Weaner, 2012).

Antipsychotic Potential

- Wise et al. (1987) researched derivatives of pyrazole-acetamide for antipsychotic applications, noting their activity in behavioral animal tests and lack of interaction with dopamine receptors (Wise et al., 1987).

Cycloaddition Reactions in Synthesis

- Rahmouni et al. (2014) synthesized isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, demonstrating the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).

Antibacterial and Antitumor Activities

- El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial and antitumor activities, highlighting the potential medicinal applications of such compounds (El-Borai et al., 2012).

Potential as Fluorogenic Dyes

- Zaitseva et al. (2020) synthesized 2-arylideneimidazo[1,2-a]pyrazine derivatives that exhibited significant shifts in absorption and emission spectra, suggesting their use as fluorogenic dyes (Zaitseva et al., 2020).

Synthesis of Novel Antitumor Derivatives

- El-Morsy et al. (2017) developed new pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O2/c1-12-17-10-23-27(16-7-5-13(21)6-8-16)19(17)20(29)26(25-12)11-18(28)24-15-4-2-3-14(22)9-15/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIIWZFKQHUCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)